molecular formula C11H23O3Si B14067696 CID 53400353

CID 53400353

Cat. No.: B14067696
M. Wt: 231.38 g/mol
InChI Key: NUUOPJJITUQEMZ-UHFFFAOYSA-N
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Description

CID 53400353, also known as S-(carboxymethyl)-L-cysteine ammonium salt, is a compound with significant applications in various fields of science and industry. This compound is derived from L-cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 53400353 involves the reaction of L-cysteine with chloroacetic acid under basic conditions. The reaction typically takes place in an aqueous solution, where L-cysteine is first dissolved in water, and then chloroacetic acid is added slowly while maintaining the pH of the solution around 8-9 using a suitable base like sodium hydroxide. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is then isolated by acidifying the solution to precipitate the S-(carboxymethyl)-L-cysteine, which is then converted to its ammonium salt form by neutralizing with ammonium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The reaction mixture is continuously monitored for pH and temperature, and the product is isolated using advanced filtration and purification techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

CID 53400353 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are important in protein structure and function.

    Reduction: It can be reduced to form thiol groups, which are reactive and can participate in further chemical reactions.

    Substitution: The carboxymethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the carboxymethyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Formation of free thiol groups.

    Substitution: Formation of various carboxymethyl derivatives.

Scientific Research Applications

CID 53400353 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein structure and function due to its ability to form disulfide bonds.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Used in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of CID 53400353 involves its ability to interact with various molecular targets and pathways. The compound can form disulfide bonds with cysteine residues in proteins, thereby affecting their structure and function. This property is particularly important in the context of oxidative stress, where the formation and reduction of disulfide bonds play a crucial role in maintaining cellular redox balance. Additionally, the carboxymethyl group can participate in various biochemical reactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

CID 53400353 can be compared with other similar compounds such as:

    S-(carboxymethyl)-L-cysteine: The parent compound without the ammonium salt form.

    N-acetylcysteine: Another derivative of L-cysteine with similar antioxidant properties.

    L-cysteine: The amino acid from which this compound is derived.

Uniqueness

The uniqueness of this compound lies in its ability to form stable ammonium salts, which enhances its solubility and stability compared to its parent compound. This property makes it more suitable for various industrial and research applications where solubility and stability are crucial factors.

Properties

Molecular Formula

C11H23O3Si

Molecular Weight

231.38 g/mol

InChI

InChI=1S/C11H23O3Si/c1-12-11(13-2,14-3)9-7-5-4-6-8-10-15/h4-10H2,1-3H3

InChI Key

NUUOPJJITUQEMZ-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCCCC[Si])(OC)OC

Origin of Product

United States

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